Product packaging for [1]benzothieno[3,2-c]pyridin-1(2H)-one(Cat. No.:)

[1]benzothieno[3,2-c]pyridin-1(2H)-one

Cat. No.: B8538228
M. Wt: 201.25 g/mol
InChI Key: RXVBCAGRIDFAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1]Benzothieno[3,2-c]pyridin-1(2H)-one is a sophisticated fused heteroaromatic compound of significant interest in advanced materials science and pharmaceutical research. This compound features a rigid, planar structure formed by the fusion of benzothiophene and pyridinone rings, which promotes extensive π-conjugation. This property makes it a highly valuable building block for developing novel organic semiconductors . Researchers are exploring its integration into molecular architectures for organic field-effect transistors (OFETs) and other electronic devices, where its electronic structure can contribute to high charge-carrier mobility . In pharmaceutical research, the benzothieno-pyridine scaffold is recognized as a privileged structure in medicinal chemistry. While specific biological data for this exact analogue is limited, closely related structural families have demonstrated potent and selective binding to neurologically significant receptors, such as the 5-HT1A receptor, indicating potential for central nervous system (CNS) drug discovery . The mechanism of action for any bioactive derivative is inherently specific to its substituents and overall molecular geometry, but often involves high-affinity interactions with enzyme active sites or protein targets . This product is provided as a high-purity solid for research purposes. It is intended for use in laboratory investigations only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NOS B8538228 [1]benzothieno[3,2-c]pyridin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

2H-[1]benzothiolo[3,2-c]pyridin-1-one

InChI

InChI=1S/C11H7NOS/c13-11-10-7-3-1-2-4-8(7)14-9(10)5-6-12-11/h1-6H,(H,12,13)

InChI Key

RXVBCAGRIDFAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CNC3=O

Origin of Product

United States

Synthetic Methodologies Forbenzothieno 3,2 C Pyridin 1 2h One and Its Precursors

Classical Synthetic Approaches to thesemanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one Core

Classical approaches to similar heterocyclic systems often rely on well-established organic reactions, building the target molecule in a stepwise fashion from readily available starting materials. These methods, while robust, may involve multiple steps and sometimes harsh reaction conditions.

A logical, though not explicitly documented, approach to semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one would begin with a pre-functionalized benzo[b]thiophene. This strategy involves preparing a benzo[b]thiophene core bearing substituents at the 2- and 3-positions that can be elaborated and then cyclized to form the desired pyridinone ring.

A hypothetical pathway could start from benzo[b]thiophene-3-carboxamide. Introduction of a functionalized one-carbon unit at the 2-position, such as an acetic acid or ester group, would provide a key intermediate. For instance, the synthesis of benzo[b]thiophene-3-carboxamides has been reported, which could serve as precursors. nih.gov The subsequent challenge would be the selective functionalization at the C-2 position.

Table 1: Hypothetical Precursors for Multi-Step Synthesis

Precursor Structure Name Rationale for Use
Benzo[b]thiophene-2-acetic acid, 3-carboxamide Contains the necessary carboxamide and acetic acid moieties for direct intramolecular amide bond formation.
Methyl 3-aminocarbonyl-benzo[b]thiophene-2-acetate Ester functionality allows for cyclization via aminolysis to form the lactam ring.

The key step in forming the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one core is the intramolecular cyclization to create the six-membered lactam ring. The choice of cyclization conditions would depend on the nature of the functional groups on the benzo[b]thiophene precursor.

For a precursor like benzo[b]thiophene-2-acetic acid, 3-carboxamide, direct amide bond formation could be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species like an acid chloride or an active ester. For instance, treatment of related benzo[b]thiophene-3-carboxylic acid with thionyl chloride has been used to form the corresponding acid chloride, which is then reacted with an amine. researchgate.net A similar intramolecular reaction could be envisioned.

Alternatively, if the precursor is an ester, such as methyl 3-aminocarbonyl-benzo[b]thiophene-2-acetate, the cyclization would be an intramolecular aminolysis. This reaction is often promoted by heat or base to facilitate the nucleophilic attack of the amide nitrogen onto the ester carbonyl carbon. While specific examples for this exact system are scarce, intramolecular cyclizations are a common strategy for forming fused heterocyclic rings. nih.govnih.gov

Modern and Efficient Synthetic Strategies forsemanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one

Modern synthetic organic chemistry increasingly relies on transition-metal catalysis and green chemistry principles to achieve higher efficiency, selectivity, and sustainability.

Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, are widely used for C-C and C-N bond formation. A plausible modern approach to semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one could involve an intramolecular cross-coupling reaction.

For example, a precursor such as 2-halo-N-(2-vinyl-benzo[b]thiophen-3-yl)acetamide could potentially undergo an intramolecular Heck reaction to form the pyridinone ring. However, the synthesis of such a precursor would be non-trivial.

Palladium-catalyzed carbonylation reactions are another powerful tool for synthesizing carbonyl-containing heterocycles. nih.gov A hypothetical palladium-catalyzed route to the target molecule could involve the cyclocarbonylation of a suitably substituted precursor. For instance, a molecule containing an amino group and an appropriately positioned unsaturated bond on the benzo[b]thiophene core could potentially undergo a carbonylative cyclization in the presence of carbon monoxide and a palladium catalyst. While this is a speculative route for this specific target, palladium-catalyzed carbonylative cyclizations are well-established for the synthesis of other lactams.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one, this could involve the use of safer solvents, catalytic reagents instead of stoichiometric ones, and one-pot or multi-component reactions to improve atom economy and reduce waste. scielo.org.mx

For example, a one-pot synthesis could be designed where the formation of the functionalized benzo[b]thiophene precursor and its subsequent cyclization occur in the same reaction vessel, avoiding the isolation and purification of intermediates. While specific green synthetic routes for semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one are not documented, the general principles of green chemistry would guide the development of more sustainable synthetic methods. scielo.org.mx This could include exploring solid-acid catalysis for the cyclization step to replace traditional mineral acids, which are corrosive and generate significant waste. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. While specific microwave-assisted protocols for the direct synthesis of researchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one are not extensively documented in publicly available literature, the application of this technology to analogous structures suggests its high potential in this area.

For instance, the synthesis of related benzothienopyrimidine systems has been shown to be more efficient under microwave irradiation compared to conventional heating methods. manipal.edu Microwave heating can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts, simplifying purification. researchgate.net

A plausible application of microwave assistance in the synthesis of the target molecule could be in the cyclization step. For example, in a potential synthetic route analogous to the synthesis of researchgate.netbenzothieno[2,3-c]pyridines, the cyclization of an intermediate derived from a benzothiophene (B83047) precursor with a suitable nitrogen-containing reagent could be effectively promoted by microwave energy. semanticscholar.org This approach would likely involve the reaction of a 3-functionalized benzothiophene with a reagent that provides the pyridinone ring.

The benefits of microwave irradiation stem from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can be particularly advantageous for overcoming activation energy barriers in cyclization and condensation reactions that are often key to forming the final heterocyclic system.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours
Yield Moderate to goodPotentially higher
Byproducts Often presentReduced formation
Energy Efficiency LowerHigher
Process Control StandardPrecise temperature and pressure control

Chemo-, Regio-, and Stereoselectivity in the Synthesis ofresearchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one

The synthesis of a complex heterocyclic system like researchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one inherently involves challenges related to selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the multi-step synthesis of the target compound, ensuring that reactions proceed at the desired functional groups while leaving others intact is crucial. For example, during the construction of the pyridinone ring, if the benzothiophene precursor contains other reactive sites, protecting group strategies may be necessary to achieve the desired chemoselectivity.

Regioselectivity is a critical consideration in the annulation of the pyridine (B92270) ring onto the benzothiophene core. The formation of the desired [3,2-c] isomer over other possible isomers (e.g., [2,3-b], [3,2-b], [2,3-c]) is paramount. The choice of starting materials and reaction conditions plays a pivotal role in directing the regiochemical outcome. For instance, in a Friedländer-type synthesis, the regioselectivity of the condensation between an aminobenzothiophene derivative and a carbonyl compound would be determined by the relative reactivity of the amino group and the adjacent positions on the thiophene (B33073) ring. researchgate.net The inherent electronic properties of the benzothiophene nucleus will guide the position of cyclization.

Stereoselectivity becomes a factor if chiral centers are introduced into the molecule. While the parent researchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one is achiral, the synthesis of substituted derivatives could generate stereocenters. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reaction and obtain the desired enantiomer or diastereomer. For example, if a substituent is introduced at a position that becomes a stereocenter during the synthesis, the facial selectivity of the reagent's approach would determine the final stereochemistry.

Challenges and Optimization in the Synthesis ofresearchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one

The synthesis of researchgate.netbenzothieno[3,2-c]pyridin-1(2H)-one is not without its challenges, which necessitate careful optimization of reaction conditions.

A primary challenge lies in the construction of the fused tricyclic system with the correct regiochemistry. The synthesis of the appropriate benzothiophene precursor with the necessary functional groups at the 2- and 3-positions for the subsequent annulation of the pyridinone ring can be complex. Side reactions, such as self-condensation of starting materials or the formation of isomeric byproducts, can lower the yield of the desired product.

Another significant challenge is often the harsh reaction conditions, such as high temperatures and the use of strong acids or bases, that may be required for certain cyclization reactions. These conditions can lead to decomposition of starting materials or products, especially if the molecule contains sensitive functional groups.

Optimization of the synthesis involves a systematic approach to address these challenges. This can include:

Catalyst Screening: The use of different catalysts, including metal-based and organocatalysts, can significantly influence the yield and selectivity of the reaction. For instance, in a Gould-Jacobs type reaction, which could be a potential route, the choice of acid or base catalyst is critical for promoting the cyclization step. abertay.ac.uk

Solvent Effects: The polarity and boiling point of the solvent can have a profound impact on reaction rates and outcomes. Optimization studies often involve screening a range of solvents to find the one that provides the best balance of solubility, reactivity, and ease of workup.

Temperature and Reaction Time: Careful control of temperature and reaction time is essential to maximize the yield of the desired product while minimizing the formation of byproducts. As indicated by studies on related systems, high temperatures can sometimes be necessary for cyclization but may also lead to degradation if the reaction time is not optimized. ablelab.eu

Table 2: Summary of Synthetic Challenges and Optimization Strategies

ChallengePotential Optimization Strategies
Low Regioselectivity - Judicious choice of precursors with directing groups- Screening of catalysts to favor the desired cyclization pathway
Harsh Reaction Conditions - Application of microwave-assisted heating to reduce reaction times and temperatures- Use of milder catalysts and reagents
Byproduct Formation - Precise control of stoichiometry- Optimization of reaction temperature and time- Use of protecting groups for sensitive functionalities
Low Yields - Systematic optimization of all reaction parameters (catalyst, solvent, temperature, time)- Investigation of alternative synthetic routes

Chemical Reactivity and Transformations Ofbenzothieno 3,2 C Pyridin 1 2h One

Electrophilic Substitution Reactions on the Benzothienopyridone Core

The scispace.combenzothieno[3,2-c]pyridin-1(2H)-one scaffold possesses two aromatic rings susceptible to electrophilic attack: the benzene (B151609) ring of the benzothiophene (B83047) moiety and the pyridinone ring. The benzothiophene system is generally electron-rich and thus activated towards electrophilic aromatic substitution. In contrast, the pyridinone ring is electron-deficient due to the presence of the nitrogen atom and the carbonyl group, making it significantly less reactive towards electrophiles.

Nucleophilic Additions and Substitutions at the Pyridone Moiety

The pyridone moiety contains several sites susceptible to nucleophilic attack, primarily the carbonyl carbon (C-1) and the nitrogen atom (N-2). The lactam functionality within the pyridone ring allows for a range of transformations.

One fundamental reaction is N-alkylation. Treatment of the analogous scispace.combenzofuro[3,2-c]pyridin-1(2H)-one with a strong base like sodium hydride (NaH) generates the corresponding anion, which readily undergoes nucleophilic attack on an alkyl halide, such as methyl iodide, to yield the N-methylated product, 2-methyl scispace.combenzofuro[3,2-c]pyridin-1-one. scispace.comresearchgate.net This demonstrates the ability to introduce substituents at the nitrogen position.

Furthermore, the carbonyl oxygen can be replaced. Reaction with phosphorus pentasulfide (P₄S₁₀) converts the lactam to a thiolactam, yielding the corresponding thione. scispace.comresearchgate.net This thione is a versatile intermediate for further functionalization.

ReactionSubstrateReagentsProductRef
N-Methylation scispace.comBenzofuro[3,2-c]pyridin-1(2H)-one1. NaH 2. Methyl Iodide2-Methyl scispace.combenzofuro[3,2-c]pyridin-1-one scispace.comresearchgate.net
Thionation scispace.comBenzofuro[3,2-c]pyridin-1(2H)-oneP₄S₁₀ scispace.comBenzofuro[3,2-c]pyridine-1(2H)-thione scispace.comresearchgate.net

Oxidative and Reductive Transformations ofscispace.combenzothieno[3,2-c]pyridin-1(2H)-one

Both the sulfur atom in the thiophene (B33073) ring and the nitrogen in the pyridine (B92270) ring are susceptible to oxidation. Oxidation of the sulfur atom in related benzothieno-benzothiophene (BTBT) systems has been achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA), leading to the formation of the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). nih.govmdpi.com It is highly probable that the sulfur atom in scispace.combenzothieno[3,2-c]pyridin-1(2H)-one would react similarly to yield its S-oxide and S,S-dioxide derivatives.

The pyridine nitrogen can also be oxidized. Studies on the fully aromatized scispace.combenzofuro[3,2-c]pyridine show that it reacts with m-CPBA to form the corresponding scispace.combenzofuro[3,2-c]pyridine-2-oxide. akjournals.com

Reduction reactions can also be performed on derivatives of this scaffold. For instance, the 1-chloro- scispace.combenzofuro[3,2-c]pyridine, obtained from the pyridone, can be reduced to the parent aromatic system, scispace.combenzofuro[3,2-c]pyridine, using zinc powder in acetic acid. akjournals.comresearchgate.net This demonstrates a method for removing the carbonyl functionality via a chlorination/reduction sequence.

Reaction TypeSubstrateReagentsProductRef
Oxidation
S-Oxidation (Predicted) scispace.comBenzothieno[3,2-c]pyridin-1(2H)-onem-CPBA scispace.comBenzothieno[3,2-c]pyridin-1(2H)-one 5-oxide nih.govmdpi.com
N-Oxidation scispace.comBenzofuro[3,2-c]pyridine3-Chloroperoxybenzoic acid (m-CPBA) scispace.comBenzofuro[3,2-c]pyridine-2-oxide akjournals.com
Reduction
Dechlorination1-Chloro scispace.combenzofuro[3,2-c]pyridineZn, Acetic Acid scispace.comBenzofuro[3,2-c]pyridine akjournals.comresearchgate.net

Functional Group Interconversions and Derivatization at Peripheral Positions

The scispace.combenzothieno[3,2-c]pyridin-1(2H)-one core can be extensively modified. A key transformation is the conversion of the pyridone to a more reactive 1-chloro derivative. This is achieved by treating the pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃). akjournals.comresearchgate.net The resulting 1-chloro scispace.combenzofuro[3,2-c]pyridine is an excellent substrate for nucleophilic aromatic substitution and cross-coupling reactions.

For example, it reacts with various secondary amines, such as piperidine, morpholine, and pyrrolidine, to yield 1-substituted amino derivatives. scispace.comresearchgate.net Moreover, it can undergo Suzuki coupling reactions with boronic acids (e.g., phenylboronic acid) in the presence of a palladium catalyst to form new carbon-carbon bonds at the C-1 position. scispace.com

The thione derivative, mentioned in section 3.2, can also be used for further derivatization. For instance, methylation under phase-transfer catalysis (PTC) conditions yields the 1-(methylsulfanyl) scispace.combenzofuro[3,2-c]pyridine. scispace.comresearchgate.net

ReactionSubstrateReagentsProduct(s)Ref
Chlorination scispace.comBenzofuro[3,2-c]pyridin-1(2H)-onePOCl₃1-Chloro scispace.combenzofuro[3,2-c]pyridine akjournals.comresearchgate.net
Nucleophilic Substitution1-Chloro scispace.combenzofuro[3,2-c]pyridinePiperidine, Morpholine, or Pyrrolidine1-(Piperidin-1-yl) scispace.combenzofuro[3,2-c]pyridine, etc. scispace.com
Suzuki Coupling1-Chloro scispace.combenzofuro[3,2-c]pyridinePhenylboronic acid, Pd(PPh₃)₄1-Phenyl scispace.combenzofuro[3,2-c]pyridine scispace.com
S-Methylation scispace.comBenzofuro[3,2-c]pyridine-1(2H)-thioneMethyl Iodide (PTC)1-(Methylsulfanyl) scispace.combenzofuro[3,2-c]pyridine scispace.comresearchgate.net

Ring-Opening, Rearrangement, and Degradation Pathways

While the tricyclic core of scispace.combenzothieno[3,2-c]pyridin-1(2H)-one is relatively stable, its derivatives can undergo rearrangement reactions. A notable example is the Reissert-Henze reaction, which has been performed on the N-oxide derivative of the furan (B31954) analog. akjournals.comresearchgate.net Treatment of scispace.combenzofuro[3,2-c]pyridine-2-oxide with benzoyl chloride and potassium cyanide induces a rearrangement that results in the introduction of a nitrile group at the C-1 position, affording scispace.combenzofuro[3,2-c]pyridine-1-carbonitrile. akjournals.com This reaction provides a pathway to functionalize the C-1 position, which was originally part of the carbonyl group.

Severe conditions or highly reactive nucleophiles could potentially lead to the opening of the thiophene or pyridine rings. For instance, strong nucleophiles have been shown to induce ring contraction in related benzothiazine systems, suggesting that under certain conditions, the integrity of the heterocyclic framework could be compromised, leading to rearranged products. nih.gov However, specific studies detailing such degradation or ring-opening pathways for the scispace.combenzothieno[3,2-c]pyridin-1(2H)-one system are not currently documented.

Derivatization Strategies and Analogue Synthesis Based on Thebenzothieno 3,2 C Pyridin 1 2h One Scaffold

Synthesis of C-Substitutedsemanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one Analogues

The introduction of halogen, alkyl, and aryl groups onto the carbon framework of the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability.

Halogen Substituents: Halogenation of the benzothieno portion of the related semanticscholar.orgbenzothieno[2,3-c]pyridine scaffold has been achieved, suggesting similar transformations are feasible for the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one system. For instance, 8-fluoro-substituted analogues of semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-ones have been synthesized starting from 7-fluoro semanticscholar.orgbenzothiophen-3(2H)-one. semanticscholar.orgnih.gov Furthermore, the introduction of a chlorine atom at the 4-position of the 1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one ring system has been accomplished. semanticscholar.orgnih.gov These examples indicate that both the benzothiophene (B83047) and the pyridinone rings are amenable to halogenation.

Alkyl and Aryl Substituents: The synthesis of aryl-substituted analogues has been more extensively explored. A general and effective method involves the condensation of an appropriately substituted 2-arylidene semanticscholar.orgbenzothiophen-3(2H)-one with reagents like acetamide (B32628) or 2-cyanoacetamide (B1669375). semanticscholar.orgnih.gov This strategy allows for the introduction of a wide variety of aryl groups at the 1-position of the semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one core, including dimethoxyphenyl, methoxyphenyl, and nitrophenyl moieties. semanticscholar.orgnih.gov It is anticipated that a similar synthetic approach could be employed to generate 4-aryl- semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-ones. The introduction of simple alkyl groups is less commonly reported but could potentially be achieved through modifications of the starting materials or through cross-coupling reactions on halogenated intermediates.

Table 1: Examples of C-Substituted semanticscholar.orgbenzothieno[2,3-c]pyridine Analogues
CompoundSubstituentPositionSynthetic PrecursorReference
8-Fluoro-1-(2,4-dimethoxyphenyl)- semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-oneFluoro, 2,4-Dimethoxyphenyl8, 12-(2,4-Dimethoxybenzylidene)-7-fluoro semanticscholar.orgbenzothiophen-3(2H)-one semanticscholar.orgnih.gov
4-Chloro-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-oneChloro, Fluoro, 2-Nitrophenyl4, 8, 17-Fluoro-2-(2-nitrobenzylidene) semanticscholar.orgbenzothiophen-3(2H)-one and 2-chloroacetamide semanticscholar.orgnih.gov
8-Fluoro-1-(4-methoxyphenyl) semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-oneFluoro, 4-Methoxyphenyl8, 17-Fluoro-2-(4-methoxybenzylidene) semanticscholar.orgbenzothiophen-3(2H)-one semanticscholar.orgnih.gov

The incorporation of heteroatom-containing functional groups can introduce hydrogen bonding capabilities and alter the polarity of the molecule.

Nitrogen-Containing Derivatives: The synthesis of nitrogen-containing analogues has been successfully demonstrated in the semanticscholar.orgbenzothieno[2,3-c]pyridine series. Cyano-substituted derivatives, specifically at the 4-position, have been prepared by the cyclization of α,β-unsaturated ketones with 2-cyanoacetamide in the presence of a base. semanticscholar.orgnih.gov These cyano groups can serve as versatile handles for further transformations. Furthermore, nucleophilic substitution of a 4-chloro substituent with various secondary amines, such as 4-ethylpiperazine and morpholine, has been employed to generate a range of 4-amino-substituted analogues. semanticscholar.orgnih.gov

Oxygen- and Sulfur-Containing Derivatives: While specific examples for the direct introduction of oxygen- and sulfur-containing moieties on the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one scaffold are not abundant in the literature, general synthetic methodologies for related heterocyclic systems can be considered. For instance, the introduction of hydroxyl groups could potentially be achieved through demethylation of methoxy-substituted analogues or via oxidation of suitable precursors. The synthesis of sulfur-containing derivatives might be approached through the reaction of halogenated intermediates with sulfur nucleophiles.

Table 2: Examples of Nitrogen-Containing semanticscholar.orgbenzothieno[2,3-c]pyridine Analogues
CompoundFunctional GroupPositionSynthetic MethodReference
4-Cyano-8-fluoro-1-(4-methoxyphenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-oneCyano4Cyclization with 2-cyanoacetamide semanticscholar.orgnih.gov
4-(4-Ethylpiperazin-1-yl)-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-one4-Ethylpiperazin-1-yl4Nucleophilic substitution of a 4-chloro precursor semanticscholar.orgnih.gov
8-Fluoro-4-morpholino-1-(3-nitrophenyl)-1,2-dihydro semanticscholar.orgbenzothieno[2,3-c]pyridin-3(4H)-oneMorpholino4Nucleophilic substitution of a 4-chloro precursor semanticscholar.orgnih.gov

Synthesis of N-Substitutedsemanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one Analogues

Modification of the pyridone nitrogen is a common strategy to explore the chemical space around a heterocyclic scaffold.

Alkylation and Acylation: The pyridone nitrogen of the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one core possesses a reactive N-H bond that can be subjected to alkylation and acylation reactions. While specific literature on the N-substitution of this particular scaffold is limited, general procedures for the N-alkylation of related lactam-containing heterocycles are well-established. nih.gov These reactions typically involve the deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). Similarly, acylation can be achieved by treating the scaffold with an acyl halide or anhydride (B1165640) in the presence of a base. These reactions would yield a variety of N-alkyl and N-acyl derivatives, respectively, allowing for the introduction of diverse side chains that can modulate properties such as solubility and cell permeability. For instance, O-alkylation of 2-pyridone derivatives has been shown to be a viable strategy to impart aromaticity, suggesting that the pyridone moiety is reactive towards such modifications. nih.gov

Combinatorial and Parallel Synthesis Approaches forsemanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one Libraries

The generation of compound libraries is a powerful tool in drug discovery for the rapid exploration of SAR.

Combinatorial and parallel synthesis techniques are highly applicable to the semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one scaffold, given the multiple points of diversity on the core structure. Although a specific library synthesis for this scaffold has not been detailed in the literature, the synthetic routes described for individual analogues can be adapted for high-throughput synthesis. uniroma1.ityoutube.com For example, a parallel synthesis approach could utilize a common intermediate, such as a halogenated semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one, which is then reacted with a diverse set of building blocks (e.g., amines, boronic acids) in a multi-well plate format. organic-chemistry.org Solid-phase synthesis could also be employed, where the scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. nih.gov Such approaches would enable the rapid generation of a large number of analogues with variations at different positions, facilitating a comprehensive exploration of the chemical space around this privileged scaffold.

Targeted Synthesis of Specific Analogues for Mechanistic Probes

The synthesis of specifically designed analogues can provide valuable tools for elucidating the mechanism of action of biologically active compounds.

Analogues of semanticscholar.orgbenzothieno[3,2-c]pyridin-1(2H)-one can be synthesized to serve as mechanistic probes. For example, the introduction of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, could allow for photoaffinity labeling experiments to identify the biological targets of these compounds. The synthesis of fluorescently labeled analogues, by incorporating a fluorophore like a nitrobenzoxadiazole (NBD) or fluorescein, would enable the visualization of the compound's subcellular localization and trafficking. Furthermore, the preparation of biotinylated or alkyne-tagged derivatives would facilitate affinity purification or click chemistry-based approaches for target identification and validation. The synthetic handles introduced through the derivatization strategies discussed in the preceding sections, such as amino or hydroxyl groups, can serve as convenient attachment points for these probes.

Biological Activity and Mechanistic Insights Ofbenzothieno 3,2 C Pyridin 1 2h One Analogues

Evaluation of Biological Target Interactions ofnih.govbenzothieno[3,2-c]pyridin-1(2H)-one Analogues

Receptor Binding Studies

No publicly available research data specifically documents the receptor binding profiles of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one analogues.

Enzyme Inhibition Kinetics

There is no available information from scientific literature detailing the enzyme inhibition kinetics of compounds based on the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold.

Protein-Protein Interaction Modulation

Currently, there are no published studies investigating the modulation of protein-protein interactions by nih.govbenzothieno[3,2-c]pyridin-1(2H)-one analogues.

Proposed Molecular Mechanisms of Action of Active Analogues

As no active analogues of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one have been identified in the reviewed literature, there are no proposed molecular mechanisms of action to report.

Cellular Pathway Modulation bynih.govbenzothieno[3,2-c]pyridin-1(2H)-one Derivatives (In Vitro Studies)

Signaling Pathway Interrogation

In the absence of in vitro studies on nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivatives, there is no data on their effects on cellular signaling pathways.

Cell Cycle Regulation Mechanisms

No specific data is available in the reviewed literature regarding the cell cycle regulation mechanisms of tandfonline.combenzothieno[3,2-c]pyridin-1(2H)-one analogues.

Structure-Mechanism Relationships in Biological Systems

No specific data is available in the reviewed literature to detail the structure-mechanism relationships of tandfonline.combenzothieno[3,2-c]pyridin-1(2H)-one analogues in biological systems.

Structure Activity Relationship Sar Studies Ofbenzothieno 3,2 C Pyridin 1 2h One Analogues

Identification of Key Pharmacophoric Features

Pharmacophore modeling for benzothienopyridine derivatives suggests several key features that are likely essential for their biological activity. These features, extrapolated from studies on nih.govbenzothieno[2,3-c]pyridine analogues, are presumed to be relevant for the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold as well.

A primary pharmacophoric element is the rigid, tricyclic core of the benzothienopyridine system itself. This scaffold serves as a crucial anchor for positioning other key functionalities in the correct spatial orientation for interaction with biological targets. The presence of a hydrogen bond donor, typically the N-H group in the pyridinone ring, is another critical feature, likely involved in forming hydrogen bonds with amino acid residues in the active site of target proteins.

Furthermore, an aromatic ring substituent, often a phenyl group, at a specific position on the pyridinone ring is a common feature in active analogues. This aromatic moiety can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are vital for binding affinity. The presence of heteroatoms with lone pairs of electrons, such as the sulfur atom in the thiophene (B33073) ring and the nitrogen in the pyridine (B92270) ring, are also considered important for potential coordination with metal ions or polar interactions within the target's binding pocket.

Positional and Substituent Effects on Biological Activity

The biological activity of benzothienopyridine analogues is significantly influenced by the nature and position of substituents on the core scaffold. Studies on nih.govbenzothieno[2,3-c]pyridine derivatives have demonstrated that modifications at various positions can lead to substantial changes in potency and selectivity.

Substituents on the Phenyl Ring: The substitution pattern on the appended phenyl ring is a critical determinant of activity. For instance, the introduction of electron-donating groups, such as methoxy (-OCH3), on the phenyl ring has been shown to influence anticancer activity. The position of these substituents (ortho, meta, or para) also plays a crucial role, likely by altering the electronic properties and conformation of the molecule, thereby affecting its interaction with the target.

Substituents on the Pyridinone Ring: Modifications to the pyridinone ring can also modulate biological activity. For example, the introduction of a cyano (-CN) group at the C-4 position of the nih.govbenzothieno[2,3-c]pyridine core has been associated with potent anticancer activity. nih.govijnrd.org This suggests that an electron-withdrawing group at this position may enhance the compound's interaction with its biological target.

The following table summarizes the observed effects of various substituents on the anticancer activity of nih.govbenzothieno[2,3-c]pyridine analogues, which may provide predictive insights for the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one system.

Compound Series Substitution Position Observed Effect on Anticancer Activity
5a-cCyano (-CN)C-4Potent growth inhibition against various cancer cell lines. nih.govijnrd.org
5a2,4-DimethoxyphenylC-1Exhibited significant anticancer activity. ijnrd.org
5b4-MethoxyphenylC-1Showed prominent growth inhibition. ijnrd.org
5c2-NitrophenylC-1Selected for five-dose concentration level screening due to broad-spectrum activity. nih.govijnrd.org
6a4-Ethylpiperazin-1-ylC-4Synthesized as part of SAR exploration. nih.gov
6bMorpholinoC-4Synthesized to investigate the effect of heterocyclic amines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for nih.govbenzothieno[3,2-c]pyridin-1(2H)-one analogues are not readily found in the literature, the principles of QSAR are highly applicable to this class of compounds. A QSAR study would aim to establish a mathematical relationship between the structural properties of these molecules and their biological activity.

A hypothetical QSAR model for this series would likely involve descriptors such as:

Electronic parameters: Hammett constants (σ) and field effects (F) of substituents to quantify their electron-donating or -withdrawing nature.

Hydrophobic parameters: The partition coefficient (logP) to describe the lipophilicity of the molecules, which influences their ability to cross cell membranes.

Steric parameters: Molar refractivity (MR) and Taft steric parameters (Es) to account for the size and shape of substituents.

Topological indices: Descriptors that encode information about the connectivity and branching of the molecular structure.

By developing a statistically robust QSAR model, it would be possible to predict the biological activity of novel, unsynthesized nih.govbenzothieno[3,2-c]pyridin-1(2H)-one analogues, thereby guiding the design of more potent and selective compounds.

Stereochemical Considerations and Enantiomeric Activity Differences

The introduction of a chiral center into the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold, for instance, by substitution at a non-planar position or by the presence of a chiral substituent, would result in the existence of enantiomers. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.

This difference in activity arises from the three-dimensional nature of drug-receptor interactions. The binding site of a biological target is chiral, and therefore, the two enantiomers of a chiral drug may fit differently into this site. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may have lower affinity or even interact with a different target, potentially leading to off-target effects.

Although specific studies on the enantiomeric activity differences of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivatives are not available, it is a critical aspect to consider in the drug design process. If a chiral center is present, the separation and individual biological evaluation of the enantiomers would be essential to identify the more active and safer stereoisomer.

Role of Molecular Conformation in Biological Recognition

The rigidity of the benzothienopyridine core helps to reduce the number of possible low-energy conformations, which can be advantageous for binding affinity by minimizing the entropic penalty upon binding. However, the flexibility of substituent groups, such as the rotation of a phenyl ring, can allow the molecule to adopt an optimal conformation for interaction with the target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to study the conformational preferences of these molecules. By identifying the low-energy conformers and understanding how different substituents influence the conformational landscape, it is possible to gain insights into the bioactive conformation – the specific three-dimensional structure that the molecule adopts when it binds to its target. This knowledge is invaluable for the rational design of new analogues with improved biological activity.

Computational and Advanced Spectroscopic Characterization Ofbenzothieno 3,2 C Pyridin 1 2h One and Its Derivatives

Theoretical and Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and rationalize the properties of molecules, complementing experimental findings. For benzothienopyridinone systems, these methods elucidate electronic structures, potential biological interactions, and reactivity patterns.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govyoutube.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the molecule's reactivity. derpharmachemica.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. derpharmachemica.com

In studies of related heterocyclic systems, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, have been used to obtain fully optimized geometries and to understand electronic properties. researchgate.netnih.gov For instance, analysis of imidazo[1,2-a]pyridinyl-chalcone derivatives showed that the presence of electron-donating substituents enhances the nucleophilic character of the molecule. scirp.org DFT can also be used to analyze the mechanisms of reactions, identifying transition states and energy barriers for different pathways. zsmu.edu.ua Such analyses are critical for predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies for new nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivatives. scirp.orgzsmu.edu.ua

Table 1: Key Parameters from DFT Calculations and Their Significance

Parameter Description Significance in Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A small gap implies high chemical reactivity and low kinetic stability. derpharmachemica.com
Molecular Electrostatic Potential (MEP) A map of charge distribution on the molecule's surface. Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdoaj.org This method is extensively used in drug discovery to understand how a ligand, such as a nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivative, might interact with a biological target, typically a protein or enzyme.

For example, a molecular docking study on benzothieno[3,2-d]pyrimidin-4-one derivatives was conducted to understand their interaction with the cyclooxygenase-2 (COX-2) enzyme. nih.gov The results showed a good correlation between the calculated binding energies and the experimentally observed anti-inflammatory activity, with one derivative containing an antipyrine (B355649) group showing the best binding energy of -9.4 kcal/mol. nih.gov Similarly, docking studies on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines were performed to evaluate their potential mechanisms of action related to neurotropic activity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. scispace.comcnr.it MD simulations provide detailed information on the conformational changes and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding, offering a more dynamic picture than the static view provided by docking alone. scispace.com

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (low-energy structures) of a molecule and determining the energy barriers between them.

For flexible molecules, computational methods can be used to scan the potential energy surface and identify all low-energy conformations. In a study of benzodiazepine (B76468) derivatives, both Hartree-Fock (RHF) and DFT methods were used to find the optimized molecular geometries in both the gas phase and in aqueous solution. derpharmachemica.com For the rigid, fused-ring system of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one, the core structure is expected to be largely planar. However, substituents on the pyridinone ring can have multiple conformations, and computational analysis can determine the most stable arrangement of these groups, which is critical for understanding how the molecule fits into a receptor's binding site.

In silico methods are invaluable for predicting the course of chemical reactions, including their reactivity and selectivity, before they are attempted in the lab. beilstein-journals.org By calculating the energies of transition states and intermediates for different possible reaction pathways, chemists can predict which products are most likely to form.

This approach has been successfully applied to predict the regioselectivity of complex reactions like palladium-catalyzed C-H activation. beilstein-journals.org For derivatives of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one, these methods could be used to predict the most reactive sites for functionalization, such as electrophilic aromatic substitution on the benzothiophene (B83047) ring system or nucleophilic attack at the carbonyl group. For instance, studies on pyrazolo[1,5-a]thieno[2,3-c]pyrimidine highlighted its distinct reactivity towards alkylation, reduction, and halogenation. mdpi.com Such predictive studies can significantly accelerate the development of new synthetic routes and the creation of novel derivatives with desired properties. beilstein-journals.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum. nih.gov

For heterocyclic systems like benzothienopyridinones, the aromatic region of the ¹H NMR spectrum typically shows a series of multiplets corresponding to the protons on the fused benzene (B151609) and thiophene (B33073) rings. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships. The protons on the pyridinone ring, particularly any aliphatic protons, will appear in distinct regions of the spectrum.

In a series of 8-fluoro- nih.govbenzothieno[2,3-c]pyridin-3(4H)-one derivatives, characteristic ¹H NMR signals were observed for the CH₂ group in the dihydropyridinone ring (around 3.00-3.93 ppm) and the NH proton (exchangeable with D₂O, around 7.67-9.10 ppm). nih.gov The aromatic protons appeared in the range of 6.67-8.60 ppm. nih.gov The ¹³C NMR spectra provided complementary information, with the carbonyl carbon (C=O) signal appearing significantly downfield (e.g., ~190 ppm). semanticscholar.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular structure. nih.gov

COSY identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

These techniques, often used in combination, provide a complete and unambiguous picture of the molecular connectivity, confirming the successful synthesis of the target compound and enabling the full structural elucidation of complex derivatives. researchgate.net

Table 2: Representative ¹H NMR Data for a nih.govbenzothieno[2,3-c]pyridin-3(4H)-one Derivative Data for 8-Fluoro-1-(2-nitrophenyl) nih.govbenzothieno[2,3-c]pyridin-3(4H)-one. nih.gov

Protons Chemical Shift (δ ppm) Multiplicity Notes
CH₂ 3.00 s Methylene group in dihydropyridinone ring
C₁-H 3.92 s Methine proton
C₅,₆,₇-H & Ar-H 6.67-7.65 m Aromatic protons on benzothiophene and nitrophenyl rings
NH 7.67 s Amide proton, D₂O exchangeable

X-ray Crystallography for Absolute Stereochemistry and Detailed Structural Insights

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its three-dimensional conformation.

For a related compound, 3-isopropyl-1-benzothieno[3,2-d]pyrimidin-4(3H)-one, an X-ray crystal structure analysis revealed that the three fused rings of the core system are essentially coplanar. nih.gov The maximum deviation from the mean plane was found to be only 0.067 Å. nih.gov The study also provided detailed information on intermolecular forces that stabilize the crystal packing, such as offset π-π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.67 Å and 3.93 Å. nih.gov

X-ray crystallography is also the gold standard for determining the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern, crystallographers can unambiguously assign the R/S configuration at stereocenters. For derivatives of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one that possess chiral centers, this technique would be indispensable for confirming the stereochemical outcome of a synthesis. The resulting crystal structures provide a detailed picture that can be used to validate computational models and to better understand structure-activity relationships. researchgate.netmdpi.com

Table 3: Crystal Data for a Related Benzothienopyrimidinone Derivative Data for 3-isopropyl-1-benzothieno[3,2-d]pyrimidin-4(3H)-one. nih.gov

Parameter Value
Formula C₁₆H₁₄N₄OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.2759 (16)
b (Å) 12.1387 (12)
c (Å) 8.0172 (8)
β (°) 97.439 (2)
Volume (ų) 1474.1 (3)

| Z | 4 |

Mass Spectrometry for Reaction Monitoring and Metabolite Identification (Mechanistic Context)

Mass spectrometry (MS) stands as an indispensable analytical technique in the study of complex heterocyclic compounds such as rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one. Its high sensitivity and specificity allow for the precise determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. In the context of drug discovery and development, MS is critically applied to monitor the progress of chemical reactions, identify intermediates and byproducts, and characterize the metabolic fate of new chemical entities. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for these purposes. nih.govnih.gov

Reaction Monitoring and Mechanistic Insights

The synthesis of polycyclic frameworks like the benzothienopyridine core often involves multi-step sequences where careful monitoring is essential to optimize reaction conditions and maximize yields. conicet.gov.ar LC-MS is particularly well-suited for this, allowing for the real-time tracking of reactant consumption and product formation. By analyzing aliquots from a reaction mixture, researchers can identify the molecular ions of starting materials, intermediates, and the final product, providing a clear picture of the reaction's progress.

For instance, in a hypothetical final cyclization step to form a substituted rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one derivative, LC-MS can be used to follow the disappearance of the precursor's molecular ion peak and the appearance of the product's peak at the expected mass-to-charge ratio (m/z). This method also aids in the identification of potential byproducts, which may arise from incomplete reactions or alternative cyclization pathways.

Table 1: Illustrative LC-MS Data for Monitoring the Synthesis of a rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one Derivative

Compound RoleHypothetical StructureFormulaExpected [M+H]⁺ (m/z)
Reactant2-(Carboxymethyl)benzo[b]thiophene-3-acetamideC₁₁H₉NO₃S236.03
Product rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-oneC₁₁H₇NOS214.02
IntermediateAza-spirocyclic intermediateC₁₁H₉NO₃S236.03
ByproductDecarboxylated starting materialC₁₀H₉NO₂S208.04

This table is illustrative and based on a plausible synthetic route. The exact intermediates and byproducts would depend on the specific reaction conditions.

Structural Elucidation through Fragmentation Patterns

Beyond confirming molecular weight, mass spectrometry provides deep structural insights through the analysis of fragmentation patterns. chemguide.co.uk In tandem mass spectrometry (MS/MS), a specific ion (typically the molecular ion) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

For the rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one core, several characteristic fragmentation pathways can be predicted:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams, leading to a fragment with a mass loss of 28 Da.

Retro-Diels-Alder (RDA) Reactions: The pyridine (B92270) ring may undergo RDA-type fragmentation, leading to characteristic losses.

Cleavage of the Benzothiophene Moiety: The stable benzothiophene ring may fragment through the loss of sulfur (S) or carbon monosulfide (CS).

Loss of Substituents: Any substituents on the core structure will produce characteristic fragment ions corresponding to their loss.

These fragmentation patterns are crucial for distinguishing between isomers, which have the same molecular weight but different connectivity. For example, the fragmentation of rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one would differ significantly from its isomer rsc.orgbenzothieno[2,3-c]pyridin-4(5H)-one.

Table 2: Predicted Key Mass Fragments for rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one

Fragment Ion (m/z)Proposed Neutral LossStructural Origin
185.03COLoss of the carbonyl group from the pyridinone ring.
160.03C₂H₃NCleavage within the pyridinone ring.
149.02CO, HCNSubsequent fragmentation of the pyridinone ring.
134.01C₃H₃NOMajor cleavage of the pyridinone ring system.
108.01C₄H₃NOSFragmentation leading to a benzothiophene core radical.

These m/z values are calculated for the parent compound C₁₁H₇NOS and represent plausible fragmentation pathways based on general principles of mass spectrometry. libretexts.orgsapub.org

Metabolite Identification

Understanding the metabolic fate of a potential drug candidate is a critical step in its development. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the primary tool for identifying metabolites in complex biological matrices like plasma, urine, or liver microsome incubates. nih.gov

Metabolites are typically identified by searching for the mass of the parent compound plus or minus the mass of common metabolic transformations. Phase I metabolism often involves oxidation (e.g., hydroxylation, +15.99 Da), while Phase II involves conjugation with endogenous molecules to increase water solubility (e.g., glucuronidation, +176.03 Da). HRMS provides the necessary mass accuracy to confidently determine the elemental composition of these metabolites.

For a derivative of rsc.orgbenzothieno[3,2-c]pyridin-1(2H)-one, likely metabolic pathways would include hydroxylation on the aromatic rings, oxidation of the sulfur atom, and N-dealkylation or hydroxylation of any N-substituents. The locations of these modifications can often be inferred from MS/MS fragmentation patterns, as the modification will alter the mass of specific fragments.

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts for Metabolite Screening

Metabolic ReactionBiotransformationMass Shift (Δm/z)
Phase I
HydroxylationAddition of -OH+15.9949
DehydrogenationRemoval of 2H-2.0156
N-dealkylation (e.g., from N-ethyl)Loss of C₂H₄-28.0313
S-oxidationAddition of O+15.9949
Phase II
GlucuronidationAddition of C₆H₈O₆+176.0321
SulfationAddition of SO₃+79.9568
AcetylationAddition of C₂H₂O+42.0106

Emerging Applications and Future Research Directions Forbenzothieno 3,2 C Pyridin 1 2h One

Development ofnih.govbenzothieno[3,2-c]pyridin-1(2H)-one as Chemical Probes

The structural characteristics of the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold, specifically its rigid, planar, and electron-rich nature, make it an intriguing candidate for development as a chemical probe. Future research is anticipated to focus on harnessing these properties to create tools for biological imaging and diagnostics.

Derivatives of similar benzothiophene-containing fused systems have been shown to exhibit fluorescent properties. nih.govresearchgate.net Research into nih.govbenzothieno[3,2-c]pyridin-1(2H)-one could involve the synthesis of analogs to modulate their photophysical characteristics. By introducing specific functional groups—such as electron-donating or electron-withdrawing moieties—at various positions on the aromatic rings, it may be possible to fine-tune the excitation and emission wavelengths, quantum yield, and Stokes shift. researchgate.net

A primary goal would be to develop probes that can selectively bind to and visualize specific biological targets, such as enzymes or receptors that are overexpressed in cancer cells. nih.govresearchgate.net For instance, if a derivative shows high affinity for a particular enzyme, it could be developed into a fluorescent probe for imaging the activity of that enzyme within living cells, offering insights into disease progression. nih.govresearchgate.net

Table 1: Hypothetical Photophysical Properties of Functionalized nih.govbenzothieno[3,2-c]pyridin-1(2H)-one Derivatives

DerivativeSubstitution PatternMax Absorption (nm)Max Emission (nm)Quantum Yield (Φ)
BTP-001Unsubstituted3504500.15
BTP-0028-Nitro (NO2)3805200.08
BTP-0038-Amino (NH2)3654800.45
BTP-0046-Cyano (CN)3554650.22

This table presents speculative data to illustrate how functionalization could potentially modulate the fluorescent properties of the core scaffold for chemical probe development.

Potential as Scaffolds for Novel Material Science Applications

The rigid, fused-ring structure of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one is a promising foundation for the creation of novel organic materials. Fused aromatic systems, particularly those containing sulfur, are known for their applications in organic electronics. Research in this area would likely explore the semiconductor properties of the scaffold.

The related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core is a well-known high-performance organic semiconductor. acs.org By analogy, the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold could be functionalized to create materials for Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). The introduction of long alkyl chains or other substituents could be used to control the molecule's packing in the solid state, which is a critical factor for charge transport and device performance. Furthermore, the pyridinone ring introduces a polar element, which could influence the material's electronic properties and solubility.

Another avenue of exploration is the development of electrochromic polymers. rsc.org By polymerizing derivatives of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one, it might be possible to create materials that change color in response to an applied voltage, with potential applications in smart windows, displays, and sensors. rsc.org

Future Synthetic Challenges and Methodological Advancements

While the synthesis of related benzothienopyridine isomers has been documented, developing efficient, scalable, and versatile methods for producing the specific nih.govbenzothieno[3,2-c]pyridin-1(2H)-one core and its derivatives remains a key challenge. nih.govsemanticscholar.orgrsc.org Future research will likely focus on several areas to overcome these hurdles.

One direction is the development of novel one-pot, multi-component reactions that can construct the complex tricycle in a single step from simple starting materials. acs.org This would improve efficiency and reduce waste compared to traditional multi-step syntheses. Another area of focus will be late-stage functionalization. Methodologies such as C-H activation could allow for the direct introduction of functional groups onto the pre-formed scaffold, providing rapid access to a diverse library of compounds for screening without needing to re-synthesize each molecule from scratch.

Modern synthetic strategies, potentially aided by computational modeling, will be crucial for predicting reaction outcomes and designing more effective synthetic routes. The goal is to create a robust synthetic platform that allows for systematic modification of the scaffold at any desired position.

Exploration of New Biological Targets and Pathways

The biological activities of the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold are not yet extensively explored, presenting a significant opportunity for future research. While related isomers like nih.govbenzothieno[2,3-c]pyridines have shown promise as anticancer agents by inhibiting enzymes like CYP17, the specific targets for the [3,2-c] isomer remain to be identified. nih.govsemanticscholar.org

Future investigations will likely involve broad phenotypic screening to identify potential therapeutic areas. Based on the general activities of fused heterocyclic systems, several target classes are of interest:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening a library of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivatives against a panel of kinases could uncover new agents for cancer or inflammatory diseases.

Ion Channel Modulation: Thienopyridines have been investigated as potassium channel modulators, suggesting that the benzothieno-fused scaffold could also interact with ion channels, with potential applications in cardiovascular or neurological disorders.

Epigenetic Targets: The scaffold could be evaluated for its ability to inhibit epigenetic enzymes like histone deacetylases (HDACs) or lysine-specific demethylase 1 (LSD1), which are important targets in oncology. nih.gov

Table 2: Potential Biological Targets for Future Investigation

Target ClassExample TargetPotential Therapeutic AreaRationale
Protein KinasesEGFR, VEGFROncologyCommon target for heterocyclic scaffolds.
Ion ChannelsKCNQ1, hERGCardiac ArrhythmiaActivity seen in related thienopyridines.
Epigenetic EnzymesHDAC6, LSD1Oncology, IPFNovel scaffolds are sought for these targets. nih.gov
ProteasesCathepsinsOsteoporosis, CancerPrivileged scaffold for enzyme inhibition.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (Pre-Clinical Context)

To efficiently explore the therapeutic potential of the nih.govbenzothieno[3,2-c]pyridin-1(2H)-one scaffold, modern drug discovery technologies will be indispensable. The integration of high-throughput screening (HTS) and artificial intelligence (AI) can dramatically accelerate the identification of promising lead compounds in a pre-clinical setting.

High-Throughput Screening (HTS): Once efficient synthetic routes are established, a diverse library of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one derivatives can be generated. This library can then be subjected to HTS assays to rapidly test tens of thousands of compounds for activity against specific biological targets or for a desired phenotypic effect (e.g., killing cancer cells). nih.govmdpi.commdpi.com HTS allows for a broad, unbiased search for biological activity, potentially revealing unexpected therapeutic applications. mdpi.com

Artificial Intelligence (AI) in Drug Discovery: AI and machine learning can be used at multiple stages of the discovery process. Initially, in silico screening can be performed on a virtual library of millions of nih.govbenzothieno[3,2-c]pyridin-1(2H)-one analogs to predict their binding affinity to various protein targets, as well as their ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com This computational pre-screening helps prioritize which compounds to synthesize and test, saving time and resources. mdpi.comnih.gov

Following an initial HTS campaign, AI algorithms can analyze the structure-activity relationship (SAR) data to build predictive models. These models can then suggest new, unsynthesized derivatives with potentially higher potency or better properties, guiding the next round of synthesis and optimization in a data-driven manner.

Q & A

Q. How can I optimize the synthesis yield of [1]benzothieno[3,2-c]pyridin-1(2H)-one derivatives?

Methodological Answer: One-pot synthesis strategies are effective for improving yields. For example, directed ortho-metalation using LDA (lithium diisopropylamide) and aromatic aldehydes can generate thioaurone intermediates, which undergo thermal electrocyclic ring closure (>200°C) to form benzothieno-fused heterocycles . To optimize yields:

  • Control reaction temperature : Thermal cyclization requires precise temperature gradients to avoid decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Substituent effects : Electron-withdrawing groups on aldehydes enhance electrophilicity, accelerating conjugate addition.

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer: Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) for structural validation:

  • NMR : Look for diagnostic signals, such as downfield shifts for carbonyl carbons (~170–180 ppm in 13C NMR) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR) .
  • HRMS : Confirm molecular ions with <5 ppm mass error. For example, 3,4-dihydro-9-hydroxy derivatives show [M+H]+ peaks at m/z 292.0345 (calculated) vs. 292.0340 (observed) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., electrocyclic ring closure vs. [1,3]-H shifts) influence the synthesis of benzothieno-pyridine derivatives?

Methodological Answer: Mechanistic studies using isotopic labeling (e.g., deuterated substrates) and DFT calculations can resolve pathway dominance:

  • Electrocyclic closure : Observed in thioaurones derived from cinnamaldehyde, leading to [1]benzothieno[3,2-b]pyrans via 6π-electron rearrangement .
  • [1,3]-H shifts : Compete in sterically hindered systems. Monitor via variable-temperature NMR to detect tautomeric intermediates .
  • Key reference : Thorpe-Ziegler reactions in acetic acid/pyrrolidine favor annulation over H-shifts .

Q. How can computational models (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity. For JAK inhibitors, reduced lipophilicity (e.g., replacing cyclohexane with heterocycles) enhances selectivity .
  • Molecular docking : Simulate binding to α2-adrenergic receptors (PDB: 7BU7). Prioritize derivatives with hydrogen bonds to Asp113 and hydrophobic interactions with Phe411 .

Q. How should researchers address contradictions between in vitro bioactivity and computational predictions?

Methodological Answer:

  • Validate assays : Replicate DPPH antioxidant studies (IC50) using standardized protocols (e.g., TPO derivatives showed 23–73% quenching at 100 µM ).
  • Cross-reference data : Compare in vitro α2 antagonism (e.g., Ki values from radioligand binding assays) with docking scores. Adjust models for solvation/entropy effects if discrepancies arise .

Data Analysis and Experimental Design

Q. What strategies are effective for resolving contradictory NMR data in complex heterocyclic systems?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and long-range couplings. For example, HMBC correlations between H-3 (δ 4.35 ppm) and C-5 (δ 170 ppm) confirm ring closure in thieno-imidazo-pyrimidinones .
  • Dynamic NMR : Detect rotameric equilibria in flexible substituents (e.g., 9-methoxy derivatives show splitting at elevated temperatures) .

Q. How to design a multi-step synthesis route for functionalized benzothieno-pyridines with minimal side products?

Methodological Answer:

  • Modular approach : Start with a core scaffold (e.g., 3,4-dihydro-thiazepinone) and introduce substituents via Mitsunobu or SNAr reactions .
  • Protecting groups : Use benzyl or tert-butyl groups to shield reactive sites (e.g., hydroxyls) during heterocyclization .

Bioactivity and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the α2-antagonist activity of benzothieno-pyridine derivatives?

Methodological Answer:

  • Radioligand binding : Use [3H]-RX821002 (α2-specific antagonist) in competition assays with transfected CHO-K1 cells. Calculate Ki values using Cheng-Prusoff equation .
  • Functional assays : Measure cAMP accumulation in HEK293 cells expressing α2A-adrenoceptors; antagonists reverse UK-14,304-induced inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.